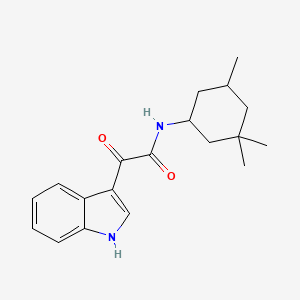
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a complex organic compound featuring an indole ring system, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the following steps:
Indole Derivative Formation: The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Oxidation Reaction: The indole derivative undergoes oxidation to form the 2-oxo group.
Amide Bond Formation: The final step involves the reaction of the oxidized indole with 3,3,5-trimethylcyclohexylamine under suitable conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can be oxidized to form the 2-oxo group.
Amide Bond Formation: The reaction between the oxidized indole and 3,3,5-trimethylcyclohexylamine forms the amide bond.
Substitution Reactions: Various substituents can be introduced to the indole ring to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Amide Bond Formation: Reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents (e.g., HATU) are used to facilitate amide bond formation.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Amide Products: Various amide derivatives depending on the substituents.
Substitution Products: Halogenated indoles and other substituted indole derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.
Tryptophol: Another indole derivative with potential biological activity.
β-carboline derivatives: Compounds with fused indole structures used in various biological applications.
Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other indole derivatives.
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-13(10-19(2,3)9-12)21-18(23)17(22)15-11-20-16-7-5-4-6-14(15)16/h4-7,11-13,20H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPIRFFPJNBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














